3-(4-chloro-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chloro-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]propanamide is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their biological and pharmacological activities. This particular compound features two indole moieties, each substituted with a chlorine atom, connected via a propanamide linker.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]propanamide typically involves multi-step organic reactions. One common approach starts with the chlorination of indole to obtain 4-chloro-1H-indole and 5-chloro-1H-indole. These intermediates are then subjected to a series of reactions including alkylation and amidation to form the final product.
Chlorination: Indole is chlorinated using reagents like thionyl chloride or phosphorus pentachloride to yield 4-chloro-1H-indole and 5-chloro-1H-indole.
Alkylation: The chlorinated indoles are then alkylated using ethyl bromide in the presence of a base such as potassium carbonate.
Amidation: The alkylated products are reacted with propanoyl chloride in the presence of a base like triethylamine to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-chloro-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides, converting the compound into its reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of indole oxides.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
3-(4-chloro-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-chloro-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-5-yl)-1,2,4-oxadiazole: Known for its α-glucosidase inhibitory activity.
5-Bromo-4-chloro-1H-indol-3-yl phosphate: Used as a substrate in biochemical assays.
Uniqueness
3-(4-chloro-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]propanamide is unique due to its dual indole structure with specific chlorine substitutions, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.
Properties
Molecular Formula |
C21H19Cl2N3O |
---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
3-(4-chloroindol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]propanamide |
InChI |
InChI=1S/C21H19Cl2N3O/c22-15-4-5-19-17(12-15)14(13-25-19)6-9-24-21(27)8-11-26-10-7-16-18(23)2-1-3-20(16)26/h1-5,7,10,12-13,25H,6,8-9,11H2,(H,24,27) |
InChI Key |
GPGZUKNFFYJFNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CCC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl)C(=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.